molecular formula C15H18F2N2O3 B4412446 ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

Cat. No.: B4412446
M. Wt: 312.31 g/mol
InChI Key: LCHYJTRSGNNBGF-UHFFFAOYSA-N
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Description

Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate is a chemical compound with the molecular formula C15H18F2N2O3. It is characterized by the presence of a piperazine ring substituted with a 3,4-difluorobenzyl group and an ethyl acetate moiety.

Properties

IUPAC Name

ethyl 2-[1-[(3,4-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18F2N2O3/c1-2-22-14(20)8-13-15(21)18-5-6-19(13)9-10-3-4-11(16)12(17)7-10/h3-4,7,13H,2,5-6,8-9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHYJTRSGNNBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE typically involves the reaction of 3,4-difluorobenzyl chloride with piperazine, followed by esterification with ethyl acetate. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process may also involve the use of solvents like dichloromethane or ethanol to dissolve the reactants and control the reaction environment .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted benzyl derivatives .

Scientific Research Applications

Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluorobenzyl group can enhance binding affinity and specificity, while the piperazine ring may facilitate interactions with biological macromolecules. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine derivatives and benzyl-substituted compounds, such as:

Uniqueness

Ethyl [1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetate is unique due to the presence of the difluorobenzyl group, which can impart distinct chemical and biological properties. The fluorine atoms can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE
Reactant of Route 2
Reactant of Route 2
ETHYL 2-{1-[(3,4-DIFLUOROPHENYL)METHYL]-3-OXOPIPERAZIN-2-YL}ACETATE

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